![molecular formula C19H26N2O4 B2673337 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide CAS No. 900006-72-6](/img/structure/B2673337.png)

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

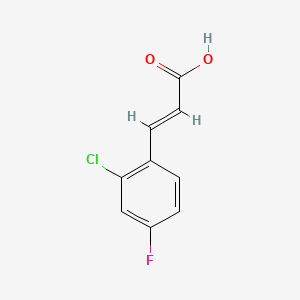

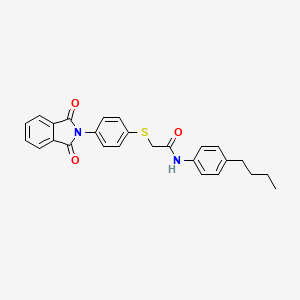

The compound seems to be a complex organic molecule. It appears to contain a 1,4-dioxaspiro[4.5]decane moiety , which is a type of spirocyclic compound (a compound with two rings sharing a single atom). This moiety is attached to a 3,5-dimethylphenyl group via an oxalamide linkage. Oxalamides are a class of compounds containing a C(=O)NHC(=O)NH moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, the presence of the spirocyclic moiety could influence its polarity, solubility, and stability . The oxalamide group could potentially form hydrogen bonds .Applications De Recherche Scientifique

Antiviral Activity

- Microwave Assisted Synthesis for Antiviral Activity : A study by Göktaş et al. (2012) utilized microwave-assisted synthesis for novel carboxamide compounds, including variants structurally similar to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide. These compounds showed antiviral activity against influenza A and B viruses, with some acting as fusion inhibitors preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012).

Catalytic Applications

- Copper-Catalyzed Coupling Reactions : Research by Chen et al. (2023) revealed that a compound structurally related to this compound was effective as a ligand in copper-catalyzed coupling reactions of aryl halides with alkynes. This highlights its potential utility in facilitating diverse chemical synthesis processes (Chen et al., 2023).

Neuromodulatory Effects

- 5-HT1A Receptor Agonists : Franchini et al. (2017) synthesized derivatives of 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a structurally similar compound, which acted as 5-HT1A receptor agonists. These compounds showed potential in neuroprotection and pain control, suggesting possible applications in treating neurological disorders (Franchini et al., 2017).

Synthetic Methodology Development

- Novel Acid-Catalyzed Rearrangement : A study by Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, structurally similar to the compound . This new method has implications for efficiently synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Receptor Binding Studies

- Structure-Affinity/Activity Relationships : Research by Franchini et al. (2014) on arylpiperazine compounds, structurally related to the target compound, demonstrated selective binding and functional activity at 5-HT1AR and α1-adrenoceptor subtypes. This suggests its potential in developing selective ligands for these receptors (Franchini et al., 2014).

Propriétés

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-13-8-14(2)10-15(9-13)21-18(23)17(22)20-11-16-12-24-19(25-16)6-4-3-5-7-19/h8-10,16H,3-7,11-12H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCSXUHPXYOBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2673255.png)

![Ethyl 4-[(8-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2673257.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2673258.png)

![8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2673261.png)

![(5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B2673269.png)

![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea](/img/structure/B2673274.png)